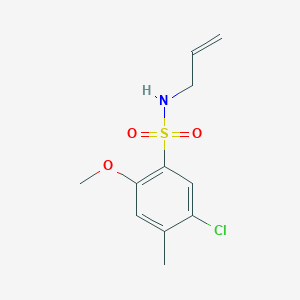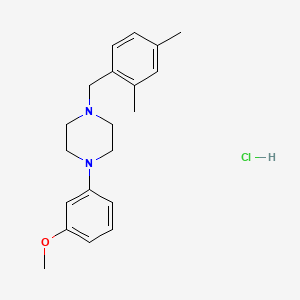![molecular formula C16H24ClNOS B4961224 2-[(4-chlorobenzyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide](/img/structure/B4961224.png)
2-[(4-chlorobenzyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-chlorobenzyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide, also known as BTCP, is a chemical compound that has been studied for its potential use in scientific research.
Mécanisme D'action
The mechanism of action of 2-[(4-chlorobenzyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide is believed to involve its interaction with the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. By inhibiting the reuptake of dopamine, 2-[(4-chlorobenzyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide increases the concentration of dopamine in the synapse, leading to increased activation of dopamine receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[(4-chlorobenzyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide are related to its interaction with the dopamine system. Increased dopamine activity can lead to a variety of effects, including increased arousal, euphoria, and motor stimulation. However, chronic exposure to dopamine agonists such as 2-[(4-chlorobenzyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide can lead to downregulation of dopamine receptors and other changes in the dopamine system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(4-chlorobenzyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide in lab experiments is its specificity for the dopamine transporter, which allows for targeted manipulation of the dopamine system. However, its potential for abuse and its effects on other neurotransmitter systems such as serotonin and norepinephrine must be taken into account. Additionally, the potential for downregulation of dopamine receptors and other changes in the dopamine system must be carefully considered in experimental design.
Orientations Futures
For research on 2-[(4-chlorobenzyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide could include further investigation of its potential use as a research tool in the field of neuroscience, as well as exploration of its potential therapeutic applications in neurological disorders. Additionally, further studies on the biochemical and physiological effects of chronic exposure to 2-[(4-chlorobenzyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide could provide valuable insights into the long-term effects of dopamine agonists on the brain.
Méthodes De Synthèse
The synthesis of 2-[(4-chlorobenzyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide involves the reaction of 4-chlorobenzyl chloride with thioacetamide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 1-isopropyl-2-methylpropylamine to yield the final product.
Applications De Recherche Scientifique
2-[(4-chlorobenzyl)thio]-N-(1-isopropyl-2-methylpropyl)acetamide has been studied for its potential use as a research tool in the field of neuroscience. It has been shown to have affinity for the dopamine transporter and to inhibit the reuptake of dopamine, which could be useful in studying the role of dopamine in various neurological disorders such as Parkinson's disease and schizophrenia.
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-N-(2,4-dimethylpentan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNOS/c1-11(2)16(12(3)4)18-15(19)10-20-9-13-5-7-14(17)8-6-13/h5-8,11-12,16H,9-10H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVYDOLELRAKMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)CSCC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)methylsulfanyl]-N-(2,4-dimethylpentan-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-ethylphenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B4961141.png)
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide](/img/structure/B4961156.png)
![ethyl 6-bromo-2-[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B4961163.png)
![4-[4-{[5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furyl]methylene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B4961173.png)




![N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycine](/img/structure/B4961214.png)
![2-[(4-amino-2-pyrimidinyl)thio]-1-mesitylethanone](/img/structure/B4961219.png)
![N-[3-(4-morpholinyl)propyl]-4-nitro-2-(trifluoromethyl)aniline](/img/structure/B4961238.png)


